molecular formula C23H20FN3O3S B14119423 N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

Cat. No.: B14119423
M. Wt: 437.5 g/mol
InChI Key: AFSDTMKLCBTLSS-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted with 2,4-dioxo groups and a 3-[(4-fluorophenyl)methyl] moiety. The acetamide side chain includes an N-ethyl-N-phenyl group, which contributes to its unique physicochemical and pharmacological profile. The 4-fluorobenzyl group at position 3 likely improves lipophilicity and metabolic stability, while the N-ethyl-N-phenylacetamide moiety may influence solubility and bioavailability.

Properties

Molecular Formula

C23H20FN3O3S

Molecular Weight

437.5 g/mol

IUPAC Name

N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H20FN3O3S/c1-2-25(18-6-4-3-5-7-18)20(28)15-26-19-12-13-31-21(19)22(29)27(23(26)30)14-16-8-10-17(24)11-9-16/h3-13H,2,14-15H2,1H3

InChI Key

AFSDTMKLCBTLSS-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

Origin of Product

United States

Preparation Methods

Thieno[3,2-d]pyrimidine-2,4-dione Core Synthesis

The core is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate with urea under acidic conditions (Scheme 1).

Procedure :

  • 2-Aminothiophene-3-carboxylate (10 mmol) and urea (12 mmol) are refluxed in acetic acid (50 mL) at 120°C for 6 hours.
  • The product precipitates upon cooling, yielding thieno[3,2-d]pyrimidine-2,4-dione (87% yield).

Key Data :

Parameter Value
Yield 87%
Purity (HPLC) 98.5%
Melting Point 248–250°C

Introduction of 4-Fluorophenylmethyl Group

The 3-position of the core is alkylated with 4-fluorobenzyl bromide under basic conditions.

Procedure :

  • Thieno[3,2-d]pyrimidine-2,4-dione (5 mmol) and 4-fluorobenzyl bromide (6 mmol) are stirred in DMF (30 mL) with K₂CO₃ (10 mmol) at 80°C for 12 hours.
  • The intermediate 3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione is isolated via column chromatography (72% yield).

Optimization Note :
Steric hindrance at the 3-position necessitates elevated temperatures and excess alkylating agent.

Acetamide Side Chain Coupling

The 1-position is functionalized with N-ethyl-N-phenylacetamide via Mitsunobu or nucleophilic substitution.

Procedure :

  • 3-[(4-Fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione (3 mmol) reacts with N-ethyl-N-phenyl-2-bromoacetamide (3.3 mmol) in THF (20 mL) using Pd(PPh₃)₄ (5 mol%) at 70°C for 8 hours.
  • The crude product is purified via recrystallization (ethanol/water), yielding the target compound (65% yield).

Side Reaction Mitigation :
Competing 3,4-di-substitution is minimized by transient Boc protection of the 3-position.

Synthetic Route 2: One-Pot Tandem Reaction

Microwave-Assisted Cyclization

A patent-derived method employs microwave irradiation to accelerate core formation and alkylation.

Procedure :

  • 2-Aminothiophene-3-carboxylate (10 mmol), urea (12 mmol), and 4-fluorobenzyl bromide (12 mmol) are irradiated in DMF (30 mL) at 150°C for 30 minutes.
  • The one-pot reaction yields 3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione directly (78% yield).

Advantages :

  • 40% reduction in reaction time.
  • Eliminates intermediate purification steps.

Acetylation Under Continuous Flow

The acetamide side chain is introduced using a continuous flow reactor for enhanced reproducibility.

Procedure :

  • 3-[(4-Fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione (5 mmol) and N-ethyl-N-phenyl-2-bromoacetamide (5.5 mmol) are dissolved in acetonitrile (0.1 M) and pumped through a Pd/C-packed column at 100°C.
  • Residence time: 15 minutes; yield: 82%.

Optimization of Critical Steps

Regioselective Alkylation

The 3-position’s reactivity is enhanced by electron-withdrawing dioxo groups, but steric bulk from the fluorophenylmethyl group necessitates optimization:

Condition Yield (3-substitution)
K₂CO₃, DMF, 80°C 72%
Cs₂CO₃, DMSO, 100°C 68%
Microwave, 150°C 78%

Microwave irradiation improves yield by promoting even heating and reducing side reactions.

Catalyst Screening for Acetamide Coupling

Palladium catalysts are critical for Suzuki-Miyaura-type couplings:

Catalyst Solvent Yield
Pd(PPh₃)₄ THF 65%
Pd(OAc)₂ DMF 58%
Pd/C MeCN 82%

Pd/C in acetonitrile under flow conditions achieves superior yields due to efficient mass transfer.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, pyrimidine-H)
  • δ 7.45–7.32 (m, 4H, fluorophenyl)
  • δ 4.12 (s, 2H, CH₂Ph)
  • δ 3.82 (q, 2H, NCH₂CH₃)
  • δ 1.22 (t, 3H, CH₂CH₃)

HPLC (C18, 70:30 MeOH/H₂O) :

  • Retention time: 6.7 min
  • Purity: 99.1%

Purity and Stability

Parameter Value
LogP 2.8
Aqueous solubility 12 μg/mL
Stability (pH 7.4) >48 hours

Comparative Analysis of Methods

Method Total Yield Time Scalability
Sequential Route 65% 24 h Pilot-scale
One-Pot Microwave 78% 1 h Lab-scale
Continuous Flow 82% 0.5 h Industrial

The continuous flow method offers the highest efficiency and scalability, though microwave synthesis is preferable for small-scale research.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide is a complex organic compound with a molecular weight of approximately 437.5 g/mol. It features a thieno[3,2-d]pyrimidine core, containing sulfur and nitrogen atoms, and a fluorophenyl group, which contributes to its potential biological activities and makes it interesting for medicinal chemistry.

Scientific Research Applications
Research indicates that this compound exhibits significant biological activity and has been investigated for potential antimicrobial and anticancer properties. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes and receptors, leading to biochemical responses that may inhibit cell proliferation or induce apoptosis in cancer cells. Studies on the interactions of this compound with biological targets are ongoing and focus on understanding how the compound binds to specific enzymes or receptors, as well as the resultant biochemical pathways activated by this binding. Such insights are crucial for optimizing its therapeutic potential and minimizing side effects.

This compound has diverse applications:

  • Medicinal Chemistry The presence of the fluorophenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
  • Antimicrobial Research It has been investigated for potential antimicrobial properties.
  • Anticancer Research It has been investigated for potential anticancer properties.

Mechanism of Action

The mechanism of action of N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Thieno[3,2-d]pyrimidine vs. Pyrido[2,3-d]pyrimidine (): The thieno-pyrimidine core (as in the target compound) incorporates a sulfur atom, which alters electronic distribution compared to nitrogen-rich pyrido-pyrimidines. This difference may affect binding to enzymes like kinases or phosphodiesterases, where sulfur’s polarizability could enhance affinity for hydrophobic pockets .
  • Pyrazolo[3,4-d]pyrimidine (): Pyrazolo-pyrimidines are often used as kinase inhibitors (e.g., Janus kinase inhibitors).

Substituent Analysis

Table 1: Key Substituents and Their Implications
Compound Name Core Structure Position 3 Substitution Acetamide Substituents Molecular Weight (g/mol)
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-[(4-fluorophenyl)methyl] N-ethyl-N-phenyl ~495 (estimated)
2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide (4j, ) Pyrimidine 4-(2,4-dimethoxyphenyl), 6-(4-fluorophenyl) N-phenyl 458.18
N-(2-ethyl-6-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide () Thieno[3,2-d]pyrimidine-2,4-dione 3-[(4-fluorophenyl)methyl] 2-ethyl-6-methylphenyl ~495 (estimated)
  • Position 3 Substitution : Both the target compound and ’s analog share the 3-[(4-fluorophenyl)methyl] group, which enhances hydrophobic interactions. In contrast, compound 4j () uses a 4-fluorophenyl group at position 6, suggesting divergent binding orientations .
  • Acetamide Modifications : The N-ethyl-N-phenyl group in the target compound introduces steric bulk compared to the simpler N-phenyl (4j) or 2-ethyl-6-methylphenyl () groups. This could impact membrane permeability or metabolic oxidation .

Biological Activity

N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure

The compound's structure can be represented as follows:

N ethyl 2 3 4 fluorophenyl methyl 2 4 dioxothieno 3 2 d pyrimidin 1 yl N phenylacetamide\text{N ethyl 2 3 4 fluorophenyl methyl 2 4 dioxothieno 3 2 d pyrimidin 1 yl N phenylacetamide}

This structure features a thienopyrimidine core, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of phenylacetamide, including the compound , exhibit significant anticancer properties. A study focused on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated their cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (μM) Comparison with Imatinib (IC50)
2bPC3 (Prostate Cancer)52Higher than Imatinib (40 μM)
2cMCF-7 (Breast Cancer)100Comparable to Imatinib (98 μM)

The study highlighted that compounds with a nitro moiety showed enhanced activity compared to those with methoxy substituents .

The mechanism through which N-ethyl derivatives exert their anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. The compound has been shown to trigger differentiation processes in cancer cells, leading to tumor growth inhibition both in vitro and in vivo .

Structure-Activity Relationships (SAR)

The SAR studies on thienopyrimidine derivatives suggest that modifications at specific positions significantly influence biological activity. For instance:

  • Substituent Variations : The presence of electron-withdrawing groups like nitro enhances cytotoxicity.
  • Core Structure : The thienopyrimidine scaffold is critical for maintaining activity against cancer cell lines.

These findings underscore the importance of structural modifications in optimizing therapeutic efficacy .

Case Studies

Several case studies have investigated the biological activity of similar compounds:

  • Study on Thienopyrimidine Derivatives : This research explored a series of thienopyrimidine compounds for their antiviral and anticancer properties. Compounds were screened against various cancer cell lines and showed promising results as potential therapeutic agents against prostate and breast cancers .
  • In Vivo Studies : Animal model studies demonstrated that certain derivatives could effectively reduce tumor size without significant toxicity, highlighting their potential for clinical application .

Q & A

Basic: What are the recommended methodologies for synthesizing N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thioureas or thiocyanate intermediates under acidic conditions.
  • Step 2: Introduction of the 4-fluorophenylmethyl group at position 3 using alkylation or nucleophilic substitution .
  • Step 3: Acetamide coupling via a nucleophilic acyl substitution reaction between the pyrimidinone intermediate and N-ethyl-N-phenylacetyl chloride.
  • Key Optimization: Use of catalysts (e.g., DMAP) and anhydrous solvents (e.g., DMF or THF) to enhance reaction efficiency .
    Validation: Confirm intermediate structures via 1H^1H/13C^{13}C NMR and LC-MS before proceeding to the next step .

Basic: How should researchers characterize the molecular structure and purity of this compound?

Answer:

  • Spectroscopic Analysis:
    • NMR: 1H^1H NMR (500 MHz, DMSO-d6) to verify substituent integration (e.g., ethyl, phenyl, and fluorophenyl groups). 19F^{19}F NMR for fluorine environment confirmation .
    • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 465.12).
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (≥95% purity threshold) .

Advanced: How can conflicting data on the biological activity of thieno[3,2-d]pyrimidinone derivatives be resolved?

Answer:
Discrepancies often arise from assay conditions or impurity interference. Mitigation strategies include:

  • Reproducibility Checks: Repeat assays in triplicate under standardized conditions (e.g., pH, temperature, and solvent controls) .
  • Orthogonal Assays: Validate activity using complementary methods (e.g., enzyme inhibition vs. cell viability assays) .
  • Impurity Profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed acetamide or unreacted intermediates) that may skew results .

Advanced: What computational strategies are effective for predicting target binding modes of this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or phosphodiesterases). Focus on the pyrimidinone core’s hydrogen-bonding potential and fluorophenyl’s hydrophobic interactions .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein conformational dynamics .
  • QSAR Models: Train models using datasets of structurally similar thieno-pyrimidinones to predict IC50_{50} values .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Answer:

  • Solubility Issues: Low solubility in common solvents (e.g., ethanol, acetone) necessitates screening of co-solvents (e.g., DMSO/water mixtures) .
  • Polymorphism: Multiple crystal forms may require temperature-gradient crystallization trials.
  • Data Collection: Use synchrotron radiation for small crystals (<0.2 mm) to improve resolution. Refinement with SHELXL can resolve disordered fluorophenyl groups .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenylmethyl substituent?

Answer:

  • Analog Synthesis: Replace the 4-fluorophenyl group with chloro, methyl, or unsubstituted phenyl derivatives .
  • Biological Testing: Compare IC50_{50} values across analogs to assess the impact of electron-withdrawing (fluorine) vs. electron-donating groups.
  • Computational Analysis: Calculate electrostatic potential maps (Gaussian 09) to correlate substituent electronic properties with activity .

Advanced: What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Answer:

  • Flow Chemistry: Implement continuous flow reactors to control exothermic reactions (e.g., alkylation steps) and reduce side products .
  • Catalyst Recycling: Use immobilized catalysts (e.g., polymer-supported DMAP) for acetamide coupling to reduce waste .
  • Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal: Collect organic waste in halogen-resistant containers due to fluorine content .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

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